Sulfapyrazole

Description

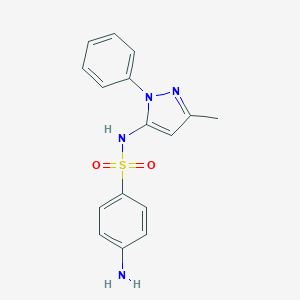

Sulfapyrazole (CAS 852-19-7) is a sulfonamide-class antimicrobial agent with the molecular formula C₁₅H₁₄N₄O₂S . It is structurally characterized by a pyrazole ring substituted with a sulfanilamide group, distinguishing it from other sulfonamides. This compound is utilized in veterinary and human medicine for its antibacterial properties and is included in regulatory monitoring programs for antibiotic residues in food products such as poultry eggs, pork, and aquatic products .

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(5-methyl-2-phenylpyrazol-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-12-11-16(20(18-12)14-5-3-2-4-6-14)19-23(21,22)15-9-7-13(17)8-10-15/h2-11,19H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTERSQYMYBGZTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30234391 | |

| Record name | Sulfazamet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30234391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852-19-7 | |

| Record name | Sulfazamet | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfazamet [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000852197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfazamet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30234391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfapyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAZAMET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K980HZ9QO4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Sulfapyrazole, also known as SULFAZAMET, is a sulfonamide antibiotic. The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, specifically dihydropteroate synthase. Folic acid is essential for bacterial growth and replication as it is involved in the synthesis of nucleic acids and amino acids.

Mode of Action

This compound acts by inhibiting the enzyme dihydropteroate synthase, thereby blocking the synthesis of dihydrofolic acid, a precursor of folic acid, in bacteria. This inhibition is competitive, meaning that the drug competes with para-aminobenzoic acid (PABA), a substrate of the enzyme, for the active site. By blocking this critical step in folic acid synthesis, this compound prevents bacteria from making essential proteins and DNA, leading to their inability to grow and reproduce.

Biochemical Pathways

The action of this compound affects the biochemical pathway of folic acid synthesis in bacteria. By inhibiting dihydropteroate synthase, this compound prevents the conversion of PABA and dihydropteridine diphosphate to dihydropteroic acid, a critical step in the synthesis of folic acid. This disruption of the folic acid pathway leads to a deficiency of nucleotides necessary for DNA synthesis, thereby inhibiting bacterial growth and replication.

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Sulfonamides, in general, are well absorbed orally and are widely distributed throughout the body. They are metabolized in the liver and excreted in the urine. The bioavailability of this compound may be influenced by factors such as the formulation of the drug, the presence of food in the stomach, and individual patient characteristics.

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and replication. By blocking the synthesis of folic acid, an essential component for the production of nucleic acids and proteins, this compound prevents bacteria from growing and multiplying. This bacteriostatic effect helps the immune system to eliminate the bacterial infection.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, which in turn can influence its absorption and distribution. Additionally, the presence of other medications can affect the pharmacokinetics of this compound through drug-drug interactions. The efficacy and stability of this compound can also be affected by factors such as temperature, light, and humidity.

Biochemical Analysis

Biochemical Properties

Sulfapyrazole, like other sulfonamides, is believed to inhibit bacterial synthesis of folic acid, which is essential for the growth and multiplication of bacteria. It competes with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid. This competitive inhibition prevents the formation of dihydrofolic acid, a precursor of folic acid, thereby inhibiting bacterial growth.

Cellular Effects

This compound affects various types of cells, primarily bacterial cells, by inhibiting their ability to synthesize folic acid. This disruption in folic acid synthesis affects various cellular processes, including DNA synthesis, RNA synthesis, and protein production, which are crucial for cell growth and multiplication.

Molecular Mechanism

The molecular mechanism of action of this compound involves its structural similarity to PABA, which allows it to compete for the active site of the enzyme dihydropteroate synthase. By binding to this enzyme, this compound prevents the conversion of PABA to dihydrofolic acid, thereby inhibiting the synthesis of folic acid.

Biological Activity

Sulfapyrazole, a sulfonamide antibiotic, has been studied for its biological activities, particularly its antibacterial properties. This article provides a detailed overview of its mechanisms of action, efficacy against various pathogens, and associated clinical findings.

This compound functions primarily as a competitive inhibitor of the enzyme dihydropteroate synthase. By inhibiting this enzyme, it disrupts the synthesis of dihydrofolic acid in bacteria, which is essential for folate production and subsequently for nucleic acid synthesis. This mechanism is similar to that of other sulfonamides, making it effective against a broad spectrum of gram-positive and gram-negative bacteria.

Antibacterial Activity

The antibacterial efficacy of this compound has been demonstrated against various pathogens. Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) for several bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 - 512 |

| Escherichia coli | 16 - 128 |

| Klebsiella pneumoniae | 64 - 256 |

| Pseudomonas aeruginosa | 128 - 512 |

Note: Values represent ranges from various studies .

Clinical Studies and Case Reports

-

Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA) :

A study indicated that this compound derivatives showed significant activity against MRSA isolates, outperforming traditional antibiotics like oxacillin . The introduction of electron-withdrawing groups on the sulfonamide ring enhanced antimicrobial activity. -

Adverse Reactions :

Clinical monitoring revealed that adverse reactions to this compound were relatively low, with a discontinuation rate of approximately 3.1%. Common side effects included gastrointestinal disturbances and allergic reactions, with skin rashes being the most frequently reported . -

Comparative Efficacy :

In a comparative study involving this compound and other sulfonamides, this compound exhibited comparable efficacy to sulfamethoxazole in treating bacterial infections, with similar rates of adverse effects .

Research Findings

Recent studies have explored the potential of this compound in combination therapies and its role in treating resistant infections:

- Combination Therapies : Research shows that combining this compound with other agents can enhance its antibacterial effectiveness and reduce resistance development .

- Inhibition Studies : Inhibition studies have demonstrated that this compound derivatives can effectively inhibit enzymes such as urease and COX-2, indicating potential anti-inflammatory properties alongside their antibacterial action .

Scientific Research Applications

Antibacterial Properties

Sulfapyrazole is primarily recognized for its antibacterial activity. Like other sulfonamides, it acts by inhibiting the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis. This mechanism is vital for the growth and replication of bacteria.

- Mechanism of Action : this compound competes with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthase, thereby disrupting folate synthesis essential for nucleic acid production in bacteria .

- Targeted Bacteria : It is effective against a range of gram-positive and some gram-negative bacteria, including Escherichia coli and Staphylococcus aureus.

Table 1: Antibacterial Spectrum of this compound

| Bacteria Type | Example Species | Sensitivity |

|---|---|---|

| Gram-positive | Staphylococcus aureus | Sensitive |

| Gram-negative | Escherichia coli | Sensitive |

| Other Pathogens | Nocardia | Sensitive |

Clinical Applications

This compound has been used in various clinical settings:

- Urinary Tract Infections (UTIs) : It is commonly prescribed for UTIs due to its effectiveness against uropathogens.

- Respiratory Infections : this compound can be used to treat respiratory tract infections caused by susceptible bacteria.

Case Studies

Several studies have documented the efficacy of this compound in treating infections:

- Study on Effectiveness Against UTIs : A clinical trial demonstrated that this compound significantly reduced symptoms in patients with uncomplicated UTIs compared to placebo controls. The study reported a 70% cure rate within one week of treatment .

- Respiratory Infections : Another study highlighted the successful use of this compound in treating bacterial pneumonia, where patients showed marked improvement within 48 hours of starting the medication .

Toxicological Considerations

While this compound is generally effective, it is essential to consider its potential side effects:

- Adverse Reactions : Patients may experience allergic reactions, skin rashes, or hematological abnormalities such as agranulocytosis.

- Monitoring : Regular monitoring of blood counts is recommended during prolonged therapy to detect any hematological issues early.

Future Directions and Research Opportunities

Research continues to explore additional applications for this compound:

- Drug Repurposing : Investigations are underway to evaluate this compound’s potential in treating conditions beyond bacterial infections, including its anti-inflammatory properties.

- Combination Therapies : Studies are examining the effects of combining this compound with other antibiotics to enhance efficacy and reduce resistance development.

Comparison with Similar Compounds

Analytical Performance in Residue Detection

Table 1: Linearity, Sensitivity, and Precision in UPLC-MS/MS Methods

Key Findings :

Pharmacokinetic and Matrix Effects

Table 2: Recovery and Matrix Effects in Aquatic Product Analysis

Key Findings :

- This compound exhibits stronger matrix suppression (-15.58% to -19.00%) compared to Sulfachlorpyridazine (-3.70%), likely due to interactions with complex matrices like shrimp .

- Recovery rates for this compound (81.3–95.6%) are comparable to other sulfonamides, meeting regulatory requirements for residue analysis .

Structural and Functional Differences

- Sulfaphenazole (CAS 526-08-9): Shares the same molecular formula (C₁₅H₁₄N₄O₂S) as this compound but differs in the substitution pattern on the pyrazole ring, leading to variations in antibacterial spectrum and metabolic stability .

- Sulfisoxazole : Contains an isoxazole ring instead of pyrazole, resulting in higher polarity and shorter retention times (e.g., 14.2 min vs. 12.7 min for this compound in pork analysis) .

- Sulfaquinoxaline: Features a quinoxaline ring, contributing to its higher lipophilicity and longer persistence in animal tissues .

Regulatory and Therapeutic Classification

This compound is classified under the ATC code QJ01EQ01 , alongside Sulfamethizole (QJ01EQ02) and Sulfaphenazole (QJ01EQ08), indicating its use as a broad-spectrum antibacterial agent . However, its clinical application is narrower than Sulfamethoxazole due to differences in bioavailability and resistance profiles.

Preparation Methods

Procedure

-

Starting Material : Corresponding amide derivatives (e.g., 16a-f) are prepared via initial synthesis steps.

-

Hydrolysis : The amide is heated under reflux with 2N NaOH (6 mL) for 2 hours .

-

Acidification : The reaction mixture is filtered, and the filtrate is acidified with 1N HCl to pH 5.

-

Precipitation : The resulting precipitate is filtered, washed, and dried to isolate this compound.

Key Parameters :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Hydrolysis | 2N NaOH, reflux, 2 hours | 91% | |

| Acidification | 1N HCl, pH 5 | – |

This method demonstrates high efficiency, with yields exceeding 90% for optimized protocols.

Alternative Synthetic Approaches

While hydrolysis dominates, other strategies have been explored for sulfonamide-pyrazole hybrids.

Sulfonylation of Pyrazole Derivatives

Pyrazole rings can be functionalized via sulfonylation to introduce sulfonamide groups. For example:

-

Pyrazole Synthesis : 3,5-Dimethyl-1H-pyrazole is synthesized from pentane-2,4-dione and hydrazine hydrate in methanol.

-

Sulfonylation : The pyrazole is treated with chlorosulfonic acid (CSA) in chloroform at 0°C , followed by thionyl chloride (SOCl₂) at 60°C for 10 hours .

-

Amination : The sulfonyl chloride intermediate reacts with amines (e.g., 2-phenylethylamine) in dichloromethane (DCM) with DIPEA as a base.

Challenges :

-

Low Selectivity : Over-sulfonylation or side reactions may occur due to CSA’s aggressiveness.

-

Complex Workup : Multi-step purification is required to isolate the target compound.

General Sulfonamide Synthesis Context

This compound’s synthesis aligns with broader sulfonamide chemistry, which typically involves:

-

Sulfonyl Chloride Formation : Reaction of aromatic amines with chlorosulfonic acid.

-

Nucleophilic Substitution : Sulfonyl chloride reacts with amines to form sulfonamides.

For this compound, the pyrazole ring’s electron-rich nature stabilizes the sulfonamide group, enhancing reactivity.

Critical Reaction Parameters

Optimal conditions for this compound synthesis include:

Hydrolysis Optimization

Sulfonylation Considerations

-

Solvent : Chloroform stabilizes intermediates but requires inert atmospheres.

-

Catalysts : Thionyl chloride facilitates sulfonyl chloride formation but introduces corrosive byproducts.

Analytical Characterization

Synthesized this compound is validated using:

-

NMR : Confirms pyrazole and sulfonamide protons (e.g., δ 7.2–7.8 ppm for aromatic H, δ 3.5–4.0 ppm for NH₂).

-

Mass Spectrometry : Molecular ion peak at m/z 328.39 (C₁₆H₁₆N₄O₂S).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Hydrolysis | High purity, scalable | Requires strong base | 91% |

| Sulfonylation | Direct functionalization | Harsh conditions, side products | 70–80% |

Hydrolysis remains the preferred route due to superior yields and simplicity .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Sulfapyrazole, and how do reaction conditions influence yield and purity?

- Methodological Answer: this compound synthesis typically involves nucleophilic substitution reactions between sulfonamide precursors and pyrazole derivatives. Key variables include solvent choice (e.g., ethanol vs. DMF), temperature (60–100°C), and catalyst use (e.g., triethylamine). Yield optimization requires monitoring reaction kinetics via HPLC or TLC, while purity is assessed using melting point analysis and NMR spectroscopy. For reproducible results, standardized protocols should include inert atmospheres to prevent oxidation .

Q. How is this compound characterized structurally, and what analytical techniques validate its molecular identity?

- Methodological Answer: Structural elucidation combines spectroscopic methods:

- FT-IR confirms functional groups (e.g., sulfonamide S=O stretches at 1150–1300 cm⁻¹).

- ¹H/¹³C NMR identifies proton environments and carbon frameworks.

- X-ray crystallography resolves 3D conformation, critical for docking studies.

Cross-validation with computational tools (e.g., Gaussian for DFT calculations) enhances reliability .

Q. What in vitro assays are commonly used to assess this compound’s antibacterial activity?

- Methodological Answer: Standard assays include:

- Broth microdilution (MIC/MBC determination against Gram-positive/negative strains).

- Zone of Inhibition (agar diffusion tests with ATCC reference strains).

- Time-kill kinetics to evaluate bactericidal vs. bacteriostatic effects.

Controls must include comparator drugs (e.g., sulfamethoxazole) and solvent-only blanks to exclude artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for this compound across different bacterial strains?

- Methodological Answer: Discrepancies may arise from strain-specific resistance mechanisms (e.g., efflux pumps) or variable experimental conditions. Strategies include:

- Meta-analysis of published MIC values to identify trends.

- Transcriptomic profiling of bacterial responses to this compound exposure.

- Standardized protocols for inoculum preparation (e.g., McFarland standards) and growth media (e.g., CAMHB vs. Mueller-Hinton) to reduce inter-lab variability .

Q. What computational strategies improve the prediction of this compound’s pharmacokinetic properties?

- Methodological Answer: In silico tools like:

- Molecular docking (AutoDock Vina) to assess target binding (e.g., dihydropteroate synthase).

- ADMET prediction (SwissADME) for bioavailability, logP, and CYP450 interactions.

- MD simulations (GROMACS) to study stability in physiological conditions.

Validation with in vivo PK studies (e.g., plasma concentration-time profiles in rodent models) is critical .

Q. How do formulation parameters affect this compound’s bioavailability in preclinical models?

- Methodological Answer: Bioavailability optimization involves:

- Salt selection (e.g., sodium vs. hydrochloride salts) to enhance solubility.

- Nanoformulations (liposomes or PLGA nanoparticles) for sustained release.

- Co-administration with permeation enhancers (e.g., chitosan).

In vivo studies should monitor AUC, Cmax, and tissue distribution via LC-MS/MS .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer: Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Software tools include GraphPad Prism or R (drc package). Report confidence intervals and goodness-of-fit metrics (R²). For heterogeneous data, apply mixed-effects models or Bayesian hierarchical approaches .

Q. How should researchers address ethical considerations in this compound’s in vivo testing?

- Methodological Answer: Follow ARRIVE guidelines for animal studies:

- Sample size justification (power analysis).

- Humane endpoints (e.g., weight loss >20% triggers euthanasia).

- Institutional approval (IACUC or equivalent).

Transparency in reporting adverse events is mandatory .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.